REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([Cl:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:12](OC(=O)C)(=O)[CH3:13]>>[Cl:11][C:10]1[C:2]2[N:1]=[C:12]([CH3:13])[O:5][C:4](=[O:6])[C:3]=2[CH:7]=[CH:8][CH:9]=1
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Name
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|
Quantity
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4.93 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)O)C=CC=C1Cl
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Name
|
|
Quantity
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15 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The precipitated solid was filtered
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Type
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WASH
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Details
|
washed with hexane
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Name
|
|
Type
|
product
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Smiles
|
ClC1=CC=CC=2C(OC(=NC21)C)=O
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Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.33 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |